4-(3-Chloropropyl)morpholinehcl
Description
4-(3-Chloropropyl)morpholine hydrochloride (CAS 57616-74-7) is a hydrochloride salt of the morpholine derivative featuring a 3-chloropropyl substituent. Its molecular formula is C₇H₁₅Cl₂NO, with a molecular weight of 200.11 g/mol . This compound is primarily used as an intermediate in synthesizing kinase inhibitors and anticancer drugs, owing to its role as a reactive alkylating agent. It exists as a solid, stored at +5°C, and is classified under pharmaceutical impurities for quality control in drug development .
Properties
IUPAC Name |
4-(3-chloropropyl)morpholin-4-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECODMSWJOUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH+]1CCCCl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57616-74-7 | |
| Record name | 4-(3-Chloropropyl)morpholine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57616-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Conditions and Workflow
-
Reagents : Morpholine (2 equiv), 1-bromo-3-chloropropane (1 equiv)
-
Solvent : Toluene (10 mL/g of 1-bromo-3-chloropropane)
-
Temperature : Reflux (~110°C)
-
Work-Up :
Key Analytical Data :
-
1H NMR (DMSO-d6) : δ 3.70–3.80 (m, 4H, morpholine OCH2), 3.60 (t, 2H, ClCH2), 2.40–2.60 (m, 6H, NCH2 and CH2Cl), 1.90 (m, 2H, central CH2).
Alternative Alkylation Using 3-Chloropropyl Chloride
A less common but viable route substitutes 1-bromo-3-chloropropane with 3-chloropropyl chloride, leveraging cheaper starting materials. However, this method requires stringent conditions due to chloride’s lower leaving-group ability.
Protocol Highlights
-
Catalyst : Potassium iodide (10 mol%) to enhance reactivity via in situ Finkelstein reaction.
-
Solvent : Dimethylformamide (DMF) at 80°C for 48 hours.
-
Yield : ~75% (lower than bromide route due to side reactions).
Challenges :
-
Prolonged reaction times increase dimerization risk (e.g., bis-morpholinopropane).
-
Requires column chromatography for purification, reducing scalability.
Industrial-Scale Synthesis and Purification
Patents from Concert Pharmaceuticals and others detail optimized large-scale processes:
Key Modifications for Scalability
-
Solvent Reuse : Toluene is recycled post-distillation to minimize waste.
-
Acid-Base Extraction :
-
Distillation : Short-path distillation under reduced pressure (25 mmHg) ensures >99% purity.
Industrial Yield : 90–93% with throughput of 50–100 kg/batch.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt is achieved by treating the free base with HCl gas in anhydrous ether:
Procedure
-
Dissolve 4-(3-chloropropyl)morpholine (1 equiv) in dry diethyl ether.
-
Bubble HCl gas until pH < 2.
-
Filter precipitated hydrochloride salt and wash with cold ether.
Purity Metrics :
Comparative Analysis of Methodologies
| Parameter | Method 1 (Bromide) | Method 2 (Chloride) | Industrial Process |
|---|---|---|---|
| Starting Material Cost | High | Low | Moderate |
| Reaction Time | 2–20 h | 48 h | 12–24 h |
| Yield | 96% | 75% | 90–93% |
| Scalability | Excellent | Poor | Excellent |
| Purification Complexity | Low | High | Moderate |
Critical Considerations in Synthesis
-
Side Reactions :
-
Solvent Choice : Toluene’s high boiling point (~110°C) prevents volatilization during reflux, while DMF accelerates chloride alkylation but complicates recycling.
Emerging Methodologies and Innovations
Recent patents disclose microwave-assisted synthesis, reducing reaction time to 30 minutes with comparable yields (94%). Additionally, flow chemistry systems enable continuous production, enhancing throughput by 40% in pilot studies .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Products: The major products formed from nucleophilic substitution reactions include various morpholine derivatives.
Oxidation Products: Oxidation reactions can lead to the formation of morpholine N-oxides.
Scientific Research Applications
Pharmaceuticals
4-(3-Chloropropyl)morpholine hydrochloride is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of gefitinib, a drug that targets the epidermal growth factor receptor (EGFR) and is utilized in cancer treatment. The compound's ability to inhibit EGFR tyrosine kinase activity is crucial for its role in anticancer therapies .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It facilitates the preparation of other morpholine derivatives and can participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes. Its unique chemical properties allow for selective reactions that are beneficial in creating complex organic molecules .
Chromatographic Applications
In chromatographic science, 4-(3-Chloropropyl)morpholine hydrochloride is utilized for separating amines from aliphatic hydrocarbons due to its distinct chemical behavior. This application is particularly useful in analytical chemistry for purifying compounds or analyzing mixtures .
Case Study 1: Anticancer Activity
A study highlighted the compound's role in enhancing cytotoxicity towards cancer cells compared to normal cells. In vitro experiments demonstrated that 4-(3-Chloropropyl)morpholine hydrochloride exhibited significant inhibitory effects on cancer cell lines, suggesting potential as a therapeutic agent .
| Compound | Mean IC50 (μM) | Selectivity Ratio |
|---|---|---|
| 4-(3-Chloropropyl)morpholine hydrochloride | 10.25 ± 2.5 | >10 |
| Gefitinib | 0.24 ± 0.05 | N/A |
Case Study 2: Synthesis of Morpholine Derivatives
Research focused on synthesizing new morpholine derivatives using 4-(3-Chloropropyl)morpholine hydrochloride as a starting material. The derivatives were tested for their pharmacological properties, showing promising results in terms of bioactivity and selectivity against specific biological targets .
Mechanism of Action
The mechanism of action of 4-(3-chloropropyl)morpholine hydrochloride involves the inhibition of epidermal growth factor (EGF) receptor tyrosine kinase activity . This inhibition leads to the suppression of cell proliferation and the induction of cell death through the inhibition of protein synthesis. The compound’s ability to inhibit nucleophilic reactions involved in protein synthesis may also contribute to its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 4-(3-Chloropropyl)morpholine hydrochloride with analogous compounds:
Key Observations:
- Morpholine vs. Piperazine/Piperidine : Morpholine contains one oxygen and one nitrogen in its six-membered ring, enhancing polarity compared to piperazine (two nitrogens) or piperidine (one nitrogen). This influences solubility and hydrogen-bonding capacity .
- Physical State : Piperazine derivatives (e.g., 1-(3-Chloropropyl)piperazine HCl) often exhibit higher melting points due to stronger intermolecular forces from additional nitrogen atoms .
4-(3-Chloropropyl)morpholine Hydrochloride:
- Acts as an alkylating agent in drug synthesis, particularly for introducing morpholine-containing side chains into kinase inhibitors .
- Example: Used in the synthesis of compounds via nucleophilic substitution reactions at elevated temperatures (55–60°C) .
Comparable Compounds:
- 4-(2-Chloroethyl)morpholine : Shorter chain length may limit its utility in reactions requiring extended alkyl linkers. It is employed in analogous synthetic routes but with distinct steric and electronic effects .
- 1-(3-Chloropropyl)piperazine HCl : The piperazine ring’s dual nitrogen atoms enable diverse functionalization (e.g., reductive amination), making it a versatile intermediate in antipsychotics and antihistamines .
- Piperidine Derivatives : Saturated rings (e.g., 4-(3-Chloropropyl)piperidine) exhibit reduced basicity compared to morpholine/piperazine, affecting their reactivity in acid-catalyzed reactions .
Q & A
Basic: What are the established synthetic routes for 4-(3-Chloropropyl)morpholine hydrochloride, and how do reaction conditions influence yield?
Answer:
The compound is commonly synthesized via Williamson ether synthesis , where 4-chloro-7-methoxyquinazolin-6-ol reacts with 4-(3-chloropropyl)morpholine in the presence of a base like K₂CO₃. This SN2 mechanism involves deprotonation of the hydroxyl group, forming an oxyanion that attacks the chloropropyl moiety, yielding the product . Alternative routes include reductive amination (e.g., reacting amines with 3-chloropropanal in ethanol), though this may introduce impurities requiring purification steps like column chromatography . Yield optimization hinges on solvent polarity, temperature control (60–80°C for Williamson synthesis), and stoichiometric excess of the alkylating agent (~1.2–1.5 eq.) .
Advanced: How does the choice of base and solvent system affect the reaction mechanism and stereochemical outcomes?
Answer:
In Williamson synthesis, K₂CO₃ acts as a mild base, facilitating deprotonation without promoting side reactions like elimination. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the oxyanion, accelerating the SN2 pathway. In contrast, protic solvents (e.g., ethanol) may stabilize intermediates but slow the reaction . Stereochemical outcomes are influenced by steric hindrance at the reaction site; bulky substituents on the morpholine ring can lead to racemization, necessitating chiral HPLC for enantiomeric resolution . Computational studies (DFT) suggest transition-state stabilization via hydrogen bonding between the base and substrate, which can be perturbed by solvent polarity .
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- HPLC-MS : Quantifies purity (>98% for pharmaceutical intermediates) and detects impurities (e.g., unreacted starting materials, chlorinated byproducts) .
- ¹H/¹³C NMR : Confirms structural integrity via characteristic peaks (e.g., δ 3.6–4.0 ppm for morpholine protons, δ 3.2 ppm for chloropropyl CH₂ groups) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry in solid-state forms .
- Elemental analysis : Validates molecular formula (C₇H₁₄Cl₂N₂O) with <0.3% deviation .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time) or impurity profiles . For example:
- In anticancer studies, IC₅₀ values against prostate cancer cells (PC-3) range from 5–20 µM, depending on impurity levels of 3-chloropropanal derivatives .
- Dose-response normalization using purity-adjusted concentrations and batch-to-batch reproducibility checks (via HPLC) are critical . Contradictory data in kinase inhibition assays may stem from differences in ATP concentration (1–10 mM) or buffer ionic strength, which modulate binding affinity .
Advanced: What is the mechanistic role of 4-(3-Chloropropyl)morpholine hydrochloride in synthesizing Gefitinib?
Answer:
The compound serves as a key alkylating agent in the fourth step of Gefitinib synthesis. It reacts with 4-chloro-7-methoxyquinazolin-6-ol via an SN2 mechanism , forming the ether linkage critical for EGFR kinase inhibition. Computational studies (DFT) reveal a transition state with a 15.2 kcal/mol activation barrier, where the chloropropyl chain adopts a gauche conformation to minimize steric clash . The reaction produces KCl as a byproduct, requiring rigorous purification to avoid interference in downstream biological assays .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye corrosion per GHS05) .
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles (P260/P261 precautions) .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Storage : +5°C in airtight containers to prevent hydrolysis of the chloropropyl group .
Advanced: How do structural modifications (e.g., morpholine ring substitution) alter physicochemical properties and bioactivity?
Answer:
- Lipophilicity : Adding methyl groups to the morpholine ring (e.g., 2,6-dimethyl derivatives) increases logP by 0.5–1.0 units, enhancing blood-brain barrier penetration .
- Solubility : Morpholine N-oxide derivatives improve aqueous solubility (>3.8 g/L) but reduce kinase inhibition potency by 10-fold .
- Bioactivity : Substitution at the 4-position with aryl groups (e.g., 4-chlorophenyl) enhances antimicrobial activity (MIC 2 µg/mL against S. aureus) by promoting membrane disruption .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Kinase inhibitor intermediates : Used in synthesizing EGFR inhibitors (e.g., Gefitinib) and PI3K inhibitors .
- Antimicrobial agents : Derivatives show activity against Gram-positive pathogens (MIC 4–8 µg/mL) .
- Neuropharmacology : Piperazine/morpholine hybrids modulate serotonin receptors (5-HT₁A Ki = 12 nM) .
Advanced: What computational tools are effective for predicting reaction pathways and optimizing synthesis?
Answer:
- DFT calculations (Gaussian, ORCA) : Model transition states and activation energies (e.g., SN2 barrier of 15.2 kcal/mol for Gefitinib synthesis) .
- Molecular docking (AutoDock Vina) : Predicts binding modes to kinase targets (e.g., EGFR-TK, RMSD <1.5 Å) .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates (R² > 0.90) .
Advanced: How can researchers mitigate chlorinated byproduct formation during synthesis?
Answer:
- Temperature control : Maintain <80°C to prevent 3-chloropropanal decomposition .
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to reduce reaction time and byproduct yield .
- In situ monitoring (Raman spectroscopy) : Detects intermediates like chloropropoxy anions, enabling real-time adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
